molecular formula C19H18Cl3N5O4S2 B11699006 2-{[(2,2,2-Trichloro-1-{[(2-nitrophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(2,2,2-Trichloro-1-{[(2-nitrophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11699006
M. Wt: 550.9 g/mol
InChI Key: SBGNIBXDNXVWKB-UHFFFAOYSA-N
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Description

2-{[(2,2,2-Trichloro-1-{[(2-nitrophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a trichloroethyl group, a nitrophenyl group, and a benzothiophene ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,2,2-Trichloro-1-{[(2-nitrophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the trichloroethyl intermediate: This step involves the reaction of trichloroacetaldehyde with an appropriate amine to form the trichloroethylamine intermediate.

    Coupling with the nitrophenyl group: The trichloroethylamine intermediate is then reacted with 2-nitrobenzoyl chloride to form the corresponding amide.

    Formation of the benzothiophene ring: The amide is then subjected to cyclization reactions to form the benzothiophene ring structure.

    Final coupling and purification: The final step involves coupling the benzothiophene intermediate with the appropriate carbamothioyl group, followed by purification to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,2,2-Trichloro-1-{[(2-nitrophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(2,2,2-Trichloro-1-{[(2-nitrophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-{[(2,2,2-Trichloro-1-{[(2-nitrophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound’s trichloroethyl and nitrophenyl groups may interact with enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2,2,2-Trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • Ethyl 2-{[(2,2,2-trichloro-1-{[(4-methoxybenzoyl)amino]ethyl}amino)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Uniqueness

The uniqueness of 2-{[(2,2,2-Trichloro-1-{[(2-nitrophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the trichloroethyl group, nitrophenyl group, and benzothiophene ring makes it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C19H18Cl3N5O4S2

Molecular Weight

550.9 g/mol

IUPAC Name

2-[[2,2,2-trichloro-1-[(2-nitrobenzoyl)amino]ethyl]carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C19H18Cl3N5O4S2/c20-19(21,22)17(24-15(29)9-5-1-3-7-11(9)27(30)31)26-18(32)25-16-13(14(23)28)10-6-2-4-8-12(10)33-16/h1,3,5,7,17H,2,4,6,8H2,(H2,23,28)(H,24,29)(H2,25,26,32)

InChI Key

SBGNIBXDNXVWKB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)N

Origin of Product

United States

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